4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium
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Overview
Description
Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate is a complex organic compound that features a combination of sulfonate, nitro, and maleimide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate typically involves multiple steps. One common route begins with the reaction of 4-nitrobenzenesulfonyl chloride with 6-aminohexanoic acid to form an intermediate. This intermediate is then reacted with maleic anhydride to introduce the maleimide group. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive maleimide group.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its functional groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Sodium 4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)-3-nitrobenzenesulfonate is unique due to the presence of both a nitro group and a sulfonate group, which confer distinct chemical reactivity and solubility properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.
Properties
Molecular Formula |
C16H16N2NaO9S |
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Molecular Weight |
435.4 g/mol |
InChI |
InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26); |
InChI Key |
DRWXLMLJLFVIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na] |
Origin of Product |
United States |
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